![molecular formula C10H7BrN2OS B4657591 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B4657591.png)
5-bromo-N-4-pyridinyl-2-thiophenecarboxamide
Overview
Description
5-bromo-N-4-pyridinyl-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects.
Mechanism of Action
5-bromo-N-4-pyridinyl-2-thiophenecarboxamide acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor. This prevents the binding of glutamate, the natural ligand of the receptor, and thereby inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential application in the treatment of anxiety disorders. 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential application in the treatment of addiction. In addition, 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has been shown to have neuroprotective effects and may have potential application in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5 and does not have significant off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its application in some experiments. In addition, its effects can vary depending on the animal model used, which can make it difficult to compare results across studies.
Future Directions
There are several future directions for the study of 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide. One potential direction is to investigate its potential application in the treatment of other neurological disorders such as Huntington's disease and Alzheimer's disease. Another potential direction is to investigate its potential application in the treatment of pain, as mGluR5 has been implicated in pain signaling pathways. Finally, further studies are needed to investigate the long-term effects of 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide and its potential side effects.
Conclusion:
In conclusion, 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. It has potential application in the treatment of various neurological disorders and has several advantages for lab experiments. Further studies are needed to investigate its potential application in other areas and to investigate its long-term effects.
Scientific Research Applications
5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has been extensively studied for its potential application in neuroscience research. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has also been studied for its potential application in the treatment of Parkinson's disease and schizophrenia.
properties
IUPAC Name |
5-bromo-N-pyridin-4-ylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIULLFMXXWRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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